4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide
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Overview
Description
4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S It is a sulfonamide derivative, characterized by the presence of a hydroxyl group, an isopropyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide typically involves the reaction of 4-hydroxy-2-methylbenzenesulfonyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is typically purified using techniques such as distillation, crystallization, or filtration .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-4-methylbenzenesulfonamide: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2-methylbenzenesulfonamide: Similar structure but lacks the isopropyl group.
4-Hydroxy-N-methylbenzenesulfonamide: Similar structure but has a methyl group instead of an isopropyl group.
Uniqueness
4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyl group enhances its solubility and potential for hydrogen bonding, while the isopropyl group provides steric hindrance that can influence its interaction with molecular targets.
Properties
Molecular Formula |
C10H15NO3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-7(2)11-15(13,14)10-5-4-9(12)6-8(10)3/h4-7,11-12H,1-3H3 |
InChI Key |
VWYCMYOVVNHIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
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